molecular formula C23H18N2O2S B2534824 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide CAS No. 313648-04-3

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide

Cat. No. B2534824
CAS RN: 313648-04-3
M. Wt: 386.47
InChI Key: LLNFAZRKJGIOMQ-UHFFFAOYSA-N
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Description

Compounds like “N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide” belong to a class of organic compounds known as thiazoles, which are heterocycles with a five-membered C3NS ring. The structure of a similar compound, 5-Methyl-4-phenyl-1,3-thiazol-2-amine, has been reported .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an amine (like 5-methyl-4-phenyl-1,3-thiazol-2-amine) with a carboxylic acid derivative (like a phenoxybenzoyl chloride), in the presence of a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be predicted to some extent from the compound’s structure, but accurate values require experimental measurement .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of chemicals .

properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c1-16-21(17-9-4-2-5-10-17)24-23(28-16)25-22(26)18-11-8-14-20(15-18)27-19-12-6-3-7-13-19/h2-15H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNFAZRKJGIOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide

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